2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine
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Overview
Description
2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclohexylmethylamine with a suitable pyridine derivative in the presence of a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their applications in medicinal chemistry.
Oxazole Derivatives: Compounds containing the oxazole ring are widely studied for their biological activities.
Pyridine Derivatives: Pyridine-based compounds are common in organic synthesis and drug development.
Uniqueness
2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine is unique due to the combination of the oxazole and pyridine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
192318-05-1 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(4S)-4-(cyclohexylmethyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H20N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h4-5,8-9,12-13H,1-3,6-7,10-11H2/t13-/m0/s1 |
InChI Key |
YPFYPRJDLNEUGB-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2COC(=N2)C3=CC=CC=N3 |
Canonical SMILES |
C1CCC(CC1)CC2COC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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